molecular formula C10H8N2O B3351802 Quinoline-3-carbaldehyde oxime CAS No. 39977-73-6

Quinoline-3-carbaldehyde oxime

Cat. No.: B3351802
CAS No.: 39977-73-6
M. Wt: 172.18 g/mol
InChI Key: UDWKFPQPWSWXHC-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-3-carbaldehyde oxime (C₁₀H₈N₂O₂, MW 188.19) is a heterocyclic compound featuring a quinoline backbone substituted with an oxime (–CH=N–OH) group at the 3-position. This compound is synthesized via the reaction of quinoline-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions, a method analogous to the preparation of (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime . Purity levels exceed 95%, and it serves as a key intermediate in organic synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-(quinolin-3-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-7,13H/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWKFPQPWSWXHC-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39977-73-6
Record name Quinoline-3-carbaldehyde oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039977736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline-3-carbaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.734
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline-3-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of quinoline-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as piperidine, pyridine, and triethylamine are often used to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Oxidation Reactions

Quinoline-3-carbaldehyde oxime can be oxidized to form Quinoline-3-carboxylic acid.

  • Common oxidizing agents : Potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction Reactions

The oxime group in this compound can be reduced to yield Quinoline-3-carbaldehyde.

  • Common reducing agents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution Reactions

The oxime group in this compound can undergo nucleophilic substitution reactions, allowing it to be replaced with other functional groups.

  • Common Reagents : Alkyl halides or acyl chlorides.

Palladium-Mediated Cross-Coupling Reactions

Quinoline-3-carbaldehydes can be used as intermediates in palladium-mediated Suzuki-Miyaura cross-coupling reactions to synthesize quinoline-appended biaryls . For example, 2-([Biphenyl]-4-yloxy)quinoline-3-carbaldehydes can be synthesized by reacting substituted 2-(4-bromophenoxy)quinolin-3-carbaldehydes with substituted boronic acids in the presence of a palladium catalyst .

Example of Suzuki-Miyaura Cross-Coupling :

  • Reactants: Substituted 2-(4-bromophenoxy)quinolin-3-carbaldehydes and substituted boronic acids

  • Catalyst: [(dppf)PdCl2]

  • Base: Cesium carbonate (Cs2CO3)

  • Solvent: Water/1,4-dioxane

  • Temperature: 100 °C

Optimization of Reaction Conditions for Suzuki-Miyaura Coupling :

s. nobasessolventstemperature (°C)Pd catalystyield (%)time (h)
1K2CO3DMSO100Pd(OAc)2NR48
2K2CO3DMF100Pd(OAc)2NR48
3K2CO3CAN82Pd(OAc)2NR48
4Na2CO3DMSO100PdCl2(PPh3)2NR48
5Na2CO3DMF100PdCl2(PPh3)2NR48
6Na2CO3CAN82PdCl2(PPh3)2NR48
7Cs2CO3DMSO100Pd(PPh3)4NR48
8Cs2CO3DMF100Pd(PPh3)4NR48
9Cs2CO3CAN82Pd(PPh3)4NR48
10KOtBuDMSO100[(dppf)PdCl2]45–5024
11KOtBuDMF100[(dppf)PdCl2]40–4524
12KOtBuCAN82[(dppf)PdCl2]NR48
13NaOtBuDMSO100[(dppf)PdCl2]40–4524
14NaOtBuDMF100[(dppf)PdCl2]35–4024
15NaOtBuCAN82[(dppf)PdCl2]NR48
16Cs2CO3ethanol80[(dppf)PdCl2]NR48
17Cs2CO3methanol70[(dppf)PdCl2]NR48
18Cs2CO3water100[(dppf)PdCl2]NR48
19Cs2CO31,4-dioxane100[(dppf)PdCl2]50–5524
20Cs2CO3No Solvent150[(dppf)PdCl2]NR24
21Cs2CO3water/1,4-dioxane (1:3)100[(dppf)PdCl2]60–656–8
  • DMSO = dimethyl sulfoxide, DMF = dimethylformamide, ACN = acetonitrile, and NR = no reaction.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction can be employed for synthesizing quinoline-3-carbaldehydes from the corresponding oximes . This method involves the use of a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

General Procedure :

  • Cool dimethylformamide to 0°C.

  • Add phosphorus oxychloride dropwise under stirring.

  • Add the respective oxime portion-wise.

  • Heat the reaction mixture at 60°C for 16 hours.

  • Pour the mixture into ice-cooled water and stir at below 10°C for 30 minutes.

  • Filter and recrystallize the 2-chloroquinoline-3-carbaldehyde from ethyl acetate.

Scientific Research Applications

Synthesis of Quinoline-3-carbaldehyde Oxime

This compound can be synthesized through the reaction of quinoline-3-carbaldehyde with hydroxylamine hydrochloride. Recent studies have optimized this synthesis using hexamine as a basic catalyst in an ethanol-water medium, which has proven to enhance the reaction's efficiency and yield .

Table 1: Optimization of Reaction Conditions for Synthesis

EntrySolventCatalystTemperature (°C)Time (min)Yield (%)
1Acetonitrile20 mole%RT3052
2Methanol20 mole%RT2565
3Water20 mole%RT3070
4Ethanol20 mole%RT3080
5Ethanol:Water (1:1)HexamineRT3090

Biological Activities

This compound exhibits a range of biological activities, making it a promising candidate for drug development. Its derivatives have been reported to possess:

  • Antimicrobial Activity : Quinoline oximes have shown significant antibacterial and antifungal properties. For instance, compounds derived from this compound have been tested against various Gram-positive and Gram-negative bacteria, demonstrating potent inhibitory effects .
  • Anticancer Properties : Research indicates that quinoline-based compounds can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest . The oxime functional group enhances these properties, making quinoline oximes valuable in cancer therapy.
  • Anti-inflammatory Effects : Studies have highlighted the anti-inflammatory potential of quinoline oximes, which can modulate inflammatory pathways and reduce cytokine production .
Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial cell wall synthesis
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory cytokines

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of various this compound derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that several derivatives exhibited greater efficacy than traditional antibiotics like fluconazole, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound derivatives could significantly reduce cell viability. The mechanism was attributed to the compound's ability to induce oxidative stress leading to apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of quinoline-3-carbaldehyde oxime involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. In biological systems, the compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations on the Quinoline Ring

Quinoline-3-carbaldehyde oxime derivatives with halogen or alkyl substituents exhibit distinct physicochemical and biological properties. For example:

  • 2-Chloro-3-quinoline carboxaldehyde oxime (C₁₀H₇ClN₂O, MW 206.63) has a melting point of 198–200°C and is used as an organic synthesis intermediate. The chlorine atom at position 2 increases molecular weight and may enhance stability .

Table 1: Structural and Physical Properties of Quinoline-Based Oximes

Compound Molecular Formula MW Melting Point (°C) Key Substituents
This compound C₁₀H₈N₂O₂ 188.19 Not reported None
2-Chloro-3-quinoline oxime C₁₀H₇ClN₂O 206.63 198–200 Cl at position 2
2-Chloro-6-methoxy-3-quinoline oxime C₁₁H₉ClN₂O₂ 236.66 Not reported Cl at 2, OMe at 6

Oximes of Related Heterocycles

  • (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime (C₉H₇N₃O₂): This quinazoline-derived oxime, synthesized similarly via hydroxylamine condensation, shows distinct conformational properties confirmed by X-ray crystallography. Unlike quinoline-based oximes, the fused pyrimidine ring in quinazoline may influence electronic properties and binding interactions .

Hydrazones vs. Oximes

Quinoline-3-carbaldehyde hydrazones bearing triazole or benzotriazole moieties (e.g., from Korcz et al.) demonstrate cytotoxic activity against cancer cell lines, whereas oximes are less explored for cytotoxicity. Hydrazones generally exhibit higher chemical diversity due to variable R-group substitutions, which can modulate pharmacokinetic profiles .

Thermal Stability

This compound’s thermal stability is inferred to be lower than tetrazole-based analogs like di(1H-tetrazol-5-yl)methanone oxime, which decomposes at 288.7°C. The latter’s stability is attributed to extensive hydrogen bonding, a feature less prominent in quinoline oximes .

Biological Activity

Quinoline-3-carbaldehyde oxime is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound features a quinoline ring system with an oxime functional group at the 3-position. The oxime group enhances the compound's ability to form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and protein function in biological systems. This unique structure positions it as a versatile candidate for various pharmacological applications.

Biological Activities

1. Anticancer Properties
Research has demonstrated that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain derivatives showed IC50 values ranging from 1.23 to 7.39 µM against human tumor cell lines such as DAN-G (pancreatic), LCLC-103H (lung), and SISO (cervical) . The mechanism of action involves inducing cell cycle arrest and apoptosis, as well as potentially inhibiting angiogenesis and disrupting tubulin polymerization .

2. Antimicrobial Activity
Quinoline derivatives, including this compound, have been evaluated for their antimicrobial properties. They have shown effectiveness against various bacterial strains, suggesting potential use in treating infections . The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

3. Anti-inflammatory Effects
Oximes have been recognized for their anti-inflammatory properties. This compound may inhibit specific kinases involved in inflammatory responses, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer progression and inflammation, including various kinases .
  • Cell Cycle Modulation : It induces cell cycle arrest by upregulating proteins such as p27 Kip1, which is crucial for regulating cell proliferation .
  • DNA Interaction : Some studies suggest that quinoline derivatives can intercalate into DNA, disrupting replication processes and leading to cell death .

Synthesis of this compound

This compound can be synthesized through the reaction of quinoline-3-carbaldehyde with hydroxylamine hydrochloride. Recent advancements in synthesis have utilized hexamine as a non-toxic organocatalyst, enhancing the efficiency of the process while maintaining environmental safety .

Case Studies and Research Findings

StudyFocusFindings
CytotoxicityDerivatives showed IC50 values from 1.23 to 7.39 µM against cancer cell lines.
AntimicrobialDemonstrated effectiveness against various bacterial strains.
Anti-inflammatoryPotential kinase inhibition leading to reduced inflammation.

Q & A

Q. What are the established synthetic routes for preparing quinoline-3-carbaldehyde oxime, and what analytical methods are critical for verifying its purity and structure?

this compound is typically synthesized by condensing quinoline-3-carbaldehyde with hydroxylamine hydrochloride under acidic or basic conditions. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified by recrystallization or column chromatography. Structural confirmation relies on spectroscopic techniques:

  • FT-IR to confirm the presence of oxime (-C=N-OH) and aldehyde (-CHO) functional groups.
  • ¹H/¹³C NMR to resolve aromatic protons and carbons in the quinoline ring and the oxime moiety.
  • Mass spectrometry (MS) for molecular ion validation . Purity is assessed using HPLC (>98% by area normalization) and melting point analysis (198–200°C, consistent with literature) .

Q. How does the oxime functional group influence the reactivity of quinoline-3-carbaldehyde in nucleophilic addition or substitution reactions?

The oxime group (-C=N-OH) acts as a directing group, enabling regioselective reactions at the quinoline ring. For example, it facilitates electrophilic substitution at the 4-position due to electron-withdrawing effects. Additionally, the oxime can undergo condensation with ketones or aldehydes to form Schiff bases, which are intermediates in synthesizing heterocyclic compounds like thiazolidinones .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and EN 166-compliant safety goggles.
  • Ventilation: Use fume hoods to minimize inhalation exposure.
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound derivatives in solvent-free or green chemistry conditions?

Catalyst screening (e.g., β-cyclodextrin-SO3H) under solvent-free conditions reduces environmental impact. For instance, thiazolidinone derivatives are synthesized via one-pot reactions at 80–90°C, achieving yields >85%. Reaction progress is tracked using in situ FT-IR to monitor oxime conversion . Time-temperature profiles and microwave-assisted methods can further enhance efficiency .

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound and guide experimental design for novel applications?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and nucleophilic/electrophilic sites. These models correlate with experimental reactivity, such as preferential attack at the quinoline C-4 position, and aid in designing photoluminescent or bioactive derivatives .

Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives across different studies?

Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism (oxime ⇌ nitroso), or impurities. Strategies include:

  • Variable Temperature NMR to identify tautomeric equilibria.
  • Deuterated Solvent Comparisons (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular formulas and rule out byproducts .

Q. How do steric and electronic factors influence the antimicrobial activity of this compound Schiff base complexes?

Electron-withdrawing substituents (e.g., -Cl, -NO2) on the quinoline ring enhance antimicrobial potency by increasing membrane permeability. Steric hindrance from bulky aryl groups in Schiff bases can reduce efficacy. Structure-Activity Relationship (SAR) studies using MIC assays against S. aureus and E. coli reveal optimal activity with para-substituted phenyl groups .

Methodological Considerations

Q. What are the best practices for designing a kinetic study on the hydrolysis stability of this compound under physiological conditions?

  • Prepare buffered solutions (pH 7.4, 37°C) and monitor degradation via UV-Vis spectroscopy (λ = 270 nm, quinoline absorbance).
  • Use HPLC-MS to identify hydrolysis products (e.g., quinoline-3-carboxylic acid).
  • Apply pseudo-first-order kinetics to calculate half-life (t₁/₂) and activation energy (Eₐ) .

Q. How should researchers address gaps in toxicity data for this compound in biomedical applications?

Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in human cell lines (e.g., HEK293). If inhalation exposure is a concern, reference AEGL-1 thresholds for structurally related oximes (e.g., 0.17 mg/m³ for 10-minute exposure) as provisional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoline-3-carbaldehyde oxime
Reactant of Route 2
Reactant of Route 2
Quinoline-3-carbaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.